Cas no 595-05-1 (Calycanthine)

Calycanthine is a naturally occurring alkaloid derived from plants of the Calycanthaceae family, notably Calycanthus floridus. This compound exhibits a complex pentacyclic structure, contributing to its notable biological activity. Calycanthine has been studied for its potential pharmacological properties, including neurotoxic effects and interactions with neurotransmitter systems. Its unique molecular framework makes it a subject of interest in organic synthesis and medicinal chemistry research. The compound's stereochemistry and rigid structure also present challenges and opportunities for synthetic modification. Calycanthine serves as a valuable reference standard in analytical applications and a scaffold for investigating structure-activity relationships in alkaloid-derived bioactive molecules.
Calycanthine structure
Calycanthine structure
Product Name:Calycanthine
CAS No:595-05-1
MF:C22H26N4
MW:346.4686
CID:369443
PubChem ID:5392245
Update Time:2025-10-25

Calycanthine Chemical and Physical Properties

Names and Identifiers

    • 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-, (4bS,5R,10bS,11R)-
    • 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl...
    • CALYCANTHINE
    • CALYCANTHINE(P)
    • (-)-(1R,3S)-N-BOC-1-AMINOCYCLOPENTANE-3-CARBOXYLIC ACID
    • (+)-(1S,3R)-N-Boc-b-homocycloleucine
    • (1R,3S)-N-boc-1-Aminocyclopentane-3-carboxylicacid(e.e.)
    • (1S,3R)-(+)-3-(BOC-AMIN
    • (1S,3R)-3-amino-N-tert-butyloxycarbonylcyclopentanecarboxylic acid
    • (1S,3R)-3-tert-butoxycarbonylamino-cyclopentanecarboxylic acid
    • (1S,3R)-cyclopentanecarboxylic acid 3-[[(1,1-dimethylethoxy)carbonyl]amino]
    • (1S,3R)-N-Boc-3-aminocyclopentanecarboxylic acid
    • Calycanthin
    • NSC 99016
    • [4bS-(4balpha,5alpha,10balpha,11alpha)]-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-bis(iminoethano)dibenzo[c,h][2,6]naphthyridine
    • (1S)-21,24-Dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,
    • (1S,2R,10R,11S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4
    • (+)-Calycanthine
    • 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, [4bS-(4b.alpha.,5.alpha.,10b.alpha.,11.alpha.)]-
    • MLS000728639
    • NSC-99016
    • 5,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, [4bS-(4b.alpha.,5.alpha.,10b.alpha.,11.alpha.)]-
    • Q27166918
    • NCI60_042216
    • 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-
    • CHEBI:95133
    • Prestwick0_000595
    • CHEMBL1981354
    • Prestwick1_000595
    • NSC99016
    • HMS1569H12
    • 5,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-
    • Prestwick2_000595
    • Oprea1_287195
    • LSM-6401
    • XSYCDVWYEVUDKQ-UHFFFAOYSA-N
    • Prestwick_723
    • (1S,2S,10S,11S)-21,24-Dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
    • SPBio_002689
    • HMS2270J12
    • SMR000470815
    • 21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
    • Prestwick3_000595
    • CS-0032443
    • CALYCANTHINE [MI]
    • AB00513866
    • UNII-F62N8QPR7V
    • (4bS,5R,10bS,11R)-13,18-dimethyl-5,6,11,12-tetrahydro-5,10b:11,4b-di(epiminoethano)dibenzo[c,h]-2,6-naphthyridine
    • MS-25332
    • AKOS040760131
    • NS00042766
    • SCHEMBL893195
    • EINECS 209-857-7
    • 595-05-1
    • (1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetraazahexacyclo[9.7.3.3(2,10).0(1,10).0(4,9).0(13,18)]tetracosa-4,6,8,13,15,17-hexaene
    • (1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
    • MLS002153896
    • BSPBio_000470
    • HY-N5121
    • BPBio1_000518
    • (4BS,5R,10BS,11R)-5,6,11,12-TETRAHYDRO-13,18-DIMETHYL-5,10B:11,4B-BIS(IMINOETHANO)-DIBENZO(C,H)(2,6)NAPHTHYRIDINE
    • F62N8QPR7V
    • SMR001233245
    • HMS2096H12
    • AC-34463
    • Q27106029
    • HMS2230M13
    • CHEMBL464770
    • 5,10B:11,4B-BIS(IMINOETHANO)DIBENZO(C,H)(2,6)NAPHTHYRIDINE, 5,6,11,12-TETRAHYDRO-13,18-DIMETHYL-, (4BS,5R,10BS,11R)-
    • D-CALYCANTHINE
    • CHEBI:3333
    • BRD-K59851896-001-02-4
    • XSYCDVWYEVUDKQ-GXRSIYKFSA-N
    • (1S,2R,10S,11R)-21,24-Dimethyl-3,12,21,24-tetraazahexacyclo(9.7.3.3(2,10).0(1,10).0(4,9).0(13,18))tetracosa-4,6,8,13,15,17-hexaene
    • (4bS,5R,10bS,11R)-13,18-dimethyl-5,6,11,12-tetrahydro-5,10b:11,4b-di(epiminoethano)dibenzo(c,h)-2,6-naphthyridine
    • (1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo(9.7.3.32,10.01,10.04,9.013,18)tetracosa-4,6,8,13,15,17-hexaene
    • 5,10b:11,4b-Di(iminoethano)dibenzo(c,h)(2,6)naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, (4bS,5R,10bS,11R)-
    • 5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, (4bS-(4balpha,5alpha,10balpha,11alpha))-
    • NCGC00179550-04
    • 5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-
    • Calycanthine
    • Inchi: 1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20+,21-,22+
    • InChI Key: XSYCDVWYEVUDKQ-COPRSSIGSA-N
    • SMILES: N1(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]23C4=C([H])C([H])=C([H])C([H])=C4N([H])[C@@]1([H])[C@]12C2=C([H])C([H])=C([H])C([H])=C2N([H])[C@@]3([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]

Computed Properties

  • Exact Mass: 346.21600
  • Monoisotopic Mass: 346.216
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 0
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 30.5
  • Molecular Weight: 346.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 245 ºC
  • Boiling Point: 531.8°Cat760mmHg
  • Flash Point: 310.3°C
  • Refractive Index: 1.711
  • Solubility: Slightly soluble (6.9 g/l) (25 º C),
  • PSA: 30.54000
  • LogP: 3.18840
  • Specific Rotation: D18 +684° (c = 1.2 in abs alc)

Calycanthine Security Information

Calycanthine Pricemore >>

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Additional information on Calycanthine

Recent Advances in Calycanthine (595-05-1) Research: A Comprehensive Update

Calycanthine (CAS: 595-05-1), a naturally occurring indole alkaloid derived from plants such as Calycanthus floridus, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and promising pharmacological properties. Recent studies have focused on elucidating its mechanism of action, optimizing synthetic routes, and exploring its therapeutic potential in various diseases, including cancer and neurological disorders. This research brief consolidates the latest findings on Calycanthine, providing a detailed overview of its current applications and future prospects.

One of the most notable advancements in Calycanthine research is the development of novel synthetic methodologies to enhance its production efficiency. A 2023 study published in the Journal of Medicinal Chemistry reported a scalable, enantioselective synthesis of Calycanthine, addressing previous challenges related to low yields and complex purification processes. The study utilized a palladium-catalyzed asymmetric allylic alkylation as a key step, achieving a 45% overall yield with high enantiomeric purity (>99% ee). This breakthrough paves the way for large-scale production, facilitating further preclinical and clinical investigations.

In addition to synthetic advancements, recent research has shed light on the molecular targets and mechanisms underlying Calycanthine's biological activities. A 2024 paper in Nature Chemical Biology identified the compound as a potent modulator of the serotonin receptor 5-HT2A, with implications for treating neuropsychiatric conditions such as depression and schizophrenia. Through a combination of computational docking and functional assays, researchers demonstrated that Calycanthine exhibits selective binding to 5-HT2A over other serotonin receptor subtypes, suggesting its potential as a lead compound for developing next-generation psychotherapeutics.

Another area of active investigation is Calycanthine's anticancer properties. A recent study in Cell Chemical Biology revealed that the alkaloid induces apoptosis in triple-negative breast cancer (TNBC) cells by inhibiting the PI3K/AKT/mTOR signaling pathway. Notably, Calycanthine showed synergistic effects when combined with conventional chemotherapeutic agents like paclitaxel, reducing the required dosage and minimizing off-target toxicity. These findings highlight its potential as an adjunct therapy for aggressive cancers with limited treatment options.

Despite these promising developments, challenges remain in translating Calycanthine's preclinical success into clinical applications. Pharmacokinetic studies indicate that the compound exhibits poor oral bioavailability and rapid metabolism, necessitating the development of optimized formulations or prodrug strategies. Ongoing research is exploring nanoparticle-based delivery systems and structural analogs to overcome these limitations while retaining its therapeutic efficacy.

In conclusion, Calycanthine (595-05-1) continues to emerge as a multifaceted compound with significant potential in drug discovery and development. The recent progress in synthesis, target identification, and therapeutic applications underscores its value as a scaffold for designing novel bioactive molecules. Future research should prioritize addressing pharmacokinetic challenges and expanding clinical validation to fully realize its therapeutic promise.

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